molecular formula C22H32FNO2 B1139402 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR,4R)- (9CI) CAS No. 202917-17-7

3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR,4R)- (9CI)

Cat. No.: B1139402
CAS No.: 202917-17-7
M. Wt: 361.49
InChI Key:
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Description

3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR,4R)- (9CI) are a class of compounds designed to inhibit the action of glucagon, a hormone produced by the pancreas that raises blood glucose levels. These antagonists are particularly significant in the treatment of type 2 diabetes, where dysregulated glucagon secretion contributes to hyperglycemia . By blocking the glucagon receptor, these compounds help to lower blood glucose levels and improve glycemic control .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glucagon receptor antagonists 3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common method involves the use of 4-formylbenzoic acid as a starting material, which undergoes a series of reactions to form the desired antagonist . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of glucagon receptor antagonists 3 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline production and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR,4R)- (9CI) undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohols can produce ketones or aldehydes, while reduction of ketones can yield secondary alcohols .

Scientific Research Applications

3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR,4R)- (9CI) have a wide range of scientific research applications:

Mechanism of Action

3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR,4R)- (9CI) exert their effects by binding to the glucagon receptor, thereby preventing glucagon from activating its signaling pathways. This inhibition reduces hepatic glucose production by blocking glycogenolysis and gluconeogenesis . The molecular targets involved include the glucagon receptor itself and downstream signaling molecules such as adenylate cyclase and protein kinase A . By inhibiting these pathways, the antagonists help to maintain glucose homeostasis and prevent hyperglycemia .

Properties

IUPAC Name

5-fluoro-2-[(4R)-3-[(1R)-1-hydroxyethyl]-2,6-di(propan-2-yl)-5-propyl-1,4-dihydropyridin-4-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32FNO2/c1-7-8-17-20(16-10-9-15(23)11-18(16)26)19(14(6)25)22(13(4)5)24-21(17)12(2)3/h9-14,20,24-26H,7-8H2,1-6H3/t14-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINVVPOIGFSNHM-JLTOFOAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=C(NC(=C([C@@H]1C2=C(C=C(C=C2)F)O)[C@@H](C)O)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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